Chitin, Praktische Qualität

Übersicht

Beschreibung

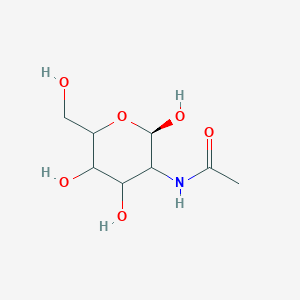

Triacetylchitotriose ist ein Chitin-Oligosaccharid, das aus drei N-Acetylglucosamin-Einheiten besteht, die durch β(1→4)-glykosidische Bindungen miteinander verbunden sind . Es ist ein Derivat von Chitin, einem natürlichen Polymer, das in den Exoskeletten von Krebstieren und Insekten sowie in den Zellwänden von Pilzen vorkommt . Triacetylchitotriose ist bekannt für seine Fähigkeit, Lysozym zu hemmen, ein Enzym, das bakterielle Zellwände abbaut .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Triacetylchitotriose kann durch Acetylierung von Chitotriose synthetisiert werden, das aus Chitin gewonnen wird. Der Acetylierungsprozess beinhaltet die Verwendung von Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin . Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt und führt zur Bildung von Triacetylchitotriose mit hoher Reinheit .

Industrielle Produktionsmethoden

Die industrielle Produktion von Triacetylchitotriose umfasst die enzymatische Hydrolyse von Chitin unter Verwendung von Chitinase, gefolgt von Acetylierung . Diese Methode wird aufgrund ihrer Umweltfreundlichkeit und Effizienz bei der Produktion von Triacetylchitotriose mit hoher Reinheit bevorzugt .

Chemische Reaktionsanalyse

Reaktionstypen

Triacetylchitotriose unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Verbindung kann durch Chitinase zu N-Acetylglucosamin hydrolysiert werden.

Oxidation: Es kann zu den entsprechenden Carbonsäuren oxidiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Enzymatische Hydrolyse mit Chitinase bei neutralem pH-Wert und moderaten Temperaturen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat unter sauren Bedingungen.

Substitution: Verschiedene Nucleophile können unter milden Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Hydrolyse: N-Acetylglucosamin.

Oxidation: Entsprechende Carbonsäuren.

Substitution: Derivate mit verschiedenen funktionellen Gruppen, die die Acetylgruppen ersetzen.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Chitin and its derivatives are recognized for their biocompatibility , biodegradability , and non-toxicity , making them ideal candidates for various biomedical applications.

Drug Delivery Systems

Chitosan has been extensively studied for its potential in drug delivery. Its ability to form nanoparticles allows for targeted delivery of therapeutic agents. For instance, chitosan nanoparticles can encapsulate drugs such as lamivudine and 5-fluorouracil with high loading efficiencies, enhancing the therapeutic effects while minimizing side effects .

Wound Healing

Chitin-based materials are utilized in wound dressings due to their antimicrobial properties and ability to promote tissue regeneration. Chitosan films have been shown to facilitate healing by maintaining a moist environment and preventing infection .

Tissue Engineering

Chitin serves as a scaffold material in tissue engineering, supporting cell attachment and growth. Its high porosity and structural integrity make it suitable for creating three-dimensional structures that mimic natural tissues .

Vaccine Adjuvants

Chitosan enhances immune responses when used as a vaccine adjuvant. Its ability to stimulate macrophages and promote cytokine production has been demonstrated, making it a valuable component in vaccine formulations .

Agricultural Applications

Chitin's role extends into agriculture, where it is used as a biopesticide and soil conditioner.

Biopesticides

Chitin derivatives exhibit antifungal and antibacterial activities, providing an eco-friendly alternative to synthetic pesticides. They can enhance plant immunity against pathogens by acting as elicitors that trigger defense mechanisms .

Soil Health

Chitin improves soil structure and fertility by promoting beneficial microbial activity. Its application can enhance nutrient availability and support plant growth .

Environmental Applications

Chitin is also employed in environmental management, particularly in wastewater treatment.

Wastewater Treatment

Chitosan is effective in removing heavy metals and dyes from wastewater due to its chelating properties. It forms complexes with pollutants, facilitating their removal from contaminated water sources .

Biodegradable Materials

As a biodegradable polymer, chitin contributes to sustainable practices by replacing non-degradable plastics in packaging materials .

Food Industry Applications

In the food sector, chitin and its derivatives are utilized for their preservative qualities.

Food Preservation

Chitosan films can extend the shelf life of perishable goods by acting as a barrier to moisture and oxygen while exhibiting antimicrobial properties .

Summary Table of Chitin Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Biomedical | Drug delivery systems, wound healing, tissue engineering | Biocompatibility, biodegradability |

| Agricultural | Biopesticides, soil conditioners | Eco-friendly pest control, improved soil health |

| Environmental | Wastewater treatment, biodegradable materials | Pollution reduction, sustainability |

| Food Industry | Food preservation | Extended shelf life, antimicrobial effects |

Case Studies

-

Case Study 1: Chitosan Nanoparticles for Cancer Therapy

Research demonstrated that chitosan nanoparticles effectively delivered chemotherapeutic agents to cancer cells while minimizing toxicity to healthy tissues. This method showcased improved therapeutic outcomes compared to conventional delivery systems . -

Case Study 2: Chitosan in Wound Dressings

Clinical trials indicated that chitosan-based dressings significantly accelerated wound healing in diabetic patients compared to standard treatments, highlighting its potential in clinical applications .

Wirkmechanismus

Target of Action

Chitin, a polysaccharide composed of N-acetyl-D-glucosamine, primarily targets chitinase and chitin deacetylase . These enzymes play a crucial role in the degradation and modification of chitin, respectively .

Mode of Action

Chitin interacts with its targets, chitinase and chitin deacetylase, leading to its degradation and modification . This interaction results in the breakdown of chitin into glucosamine, which can be further used for the manufacture of glucosamine and chitosan .

Biochemical Pathways

Chitin is involved in several biochemical pathways. It is a key component in the formation of arthropod exoskeletons . The biochemical pathways of chitin biosynthesis, degradation, and modification involve multiple isozymes, each carrying out a specific step of chitin metabolism .

Pharmacokinetics

It is known that chitin requires purification prior to use as a substrate for chitinase .

Result of Action

The action of chitin results in the production of glucosamine and chitosan . Additionally, the degradation of chitin can lead to the study of its physicochemical properties and its role in the formation of arthropod exoskeletons .

Biochemische Analyse

Biochemical Properties

Chitin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, chitin is a substrate for chitinase, an enzyme that breaks down chitin into smaller fragments . Chitin also interacts with chitin synthase, an enzyme responsible for the biosynthesis of chitin . These interactions are essential for the formation and remodeling of chitin-containing structures in organisms .

Cellular Effects

Chitin has significant effects on various types of cells and cellular processes. It influences cell function by activating a variety of innate and adaptive immune cells, such as eosinophils, macrophages, and T helper type-2 lymphocytes . Chitin induces cytokine production, leukocyte recruitment, and alternative macrophage activation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of chitin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Chitin synthase, for example, plays a crucial role in chitin synthesis. It incorporates UDP-N-acetylglucosamine in radiometric in vitro assays . The activity of chitin synthase in chitin translocation, but not in polymerization, requires the activity of Expansion/Rebuf, a conserved protein .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of chitin can change. For instance, chitin’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . Chitin’s degradation is facilitated by the action of chitinases, which break down chitin into smaller fragments that can be sensed by mammalian receptors .

Dosage Effects in Animal Models

The effects of chitin can vary with different dosages in animal models. For instance, feeding mice a diet containing chitin triggered an immune response in the stomach and small intestine

Metabolic Pathways

Chitin is involved in several metabolic pathways. It interacts with enzymes such as chitin synthase and chitinase, which are responsible for the synthesis and degradation of chitin, respectively . The metabolic pathways of chitin are tightly regulated during development to ensure the proper formation and remodeling of chitin-containing structures .

Transport and Distribution

Chitin is transported and distributed within cells and tissues. The transport of chitin to the extracellular space is mediated by chitin synthase . The distribution of chitin within cells is highly organized and dynamic, which is crucial for the proper functioning of cells .

Subcellular Localization

The subcellular localization of chitin and its related enzymes plays a crucial role in its activity and function. For instance, many chitin synthase enzymes are specifically localized to regions of the fungal cell corresponding to the site of action for individual types of chitin . This localization is essential for the proper synthesis and degradation of chitin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triacetylchitotriose can be synthesized through the acetylation of chitotriose, which is derived from chitin. The acetylation process involves the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out at room temperature and results in the formation of triacetylchitotriose with high purity .

Industrial Production Methods

Industrial production of triacetylchitotriose involves the enzymatic hydrolysis of chitin using chitinases, followed by acetylation . This method is preferred due to its environmental friendliness and efficiency in producing high-purity triacetylchitotriose .

Analyse Chemischer Reaktionen

Types of Reactions

Triacetylchitotriose undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by chitinases to produce N-acetylglucosamine.

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Substitution: Triacetylchitotriose can undergo substitution reactions where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using chitinases at neutral pH and moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate under acidic conditions.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products Formed

Hydrolysis: N-acetylglucosamine.

Oxidation: Corresponding carboxylic acids.

Substitution: Derivatives with different functional groups replacing the acetyl groups.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chitotriose: Die nicht-acetylierte Form von Triacetylchitotriose, die auch als Substrat für Chitinase dient.

N-Acetylglucosamin: Die monomere Einheit von Chitin und ein Produkt der Hydrolyse von Triacetylchitotriose.

Einzigartigkeit

Triacetylchitotriose ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, Lysozym effektiv zu hemmen . Seine acetylierte Form verleiht ihm im Vergleich zu anderen Chitin-Derivaten unterschiedliche chemische Eigenschaften, was es für verschiedene Forschungs- und industrielle Anwendungen wertvoll macht .

Biologische Aktivität

Chitin, a biopolymer composed of N-acetylglucosamine units, is the second most abundant natural polymer after cellulose. It is primarily found in the exoskeletons of arthropods, the cell walls of fungi, and the shells of crustaceans. Due to its unique structural properties and biological activities, chitin and its derivatives have garnered significant interest in various fields, particularly in biomedical applications.

Structure and Properties

Chitin exhibits a crystalline structure that contributes to its mechanical strength and resistance to degradation. Its solubility in alkaline solutions allows for the production of chitosan, a derivative with enhanced biological activity. The degree of deacetylation of chitin influences the properties of chitosan, affecting its solubility, biocompatibility, and bioactivity.

Biological Activities

- Immunomodulation : Chitin has been shown to enhance immune responses. Research indicates that chitin can activate the complement system through the alternative pathway, leading to increased migration of immune cells to sites of injury without causing significant inflammation . Chitosan further boosts nitric oxide production from macrophages via the NF-κB signaling pathway .

- Antioxidant Properties : Chitin oligosaccharides (COS) exhibit antioxidant activities by scavenging free radicals and inhibiting oxidative stress in cells. Studies have demonstrated that COS can enhance glutathione levels and inhibit myeloperoxidase activity in human myeloid cells .

- Anti-inflammatory Effects : Chitosan has been recognized for its ability to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages . This property is particularly beneficial in treating conditions related to chronic inflammation.

- Antimicrobial Activity : Chitin and its derivatives possess antibacterial and antifungal properties. They have been shown to inhibit the growth of various pathogens, making them valuable in food preservation and medical applications .

- Wound Healing : The biocompatibility and bioactivity of chitin make it an excellent candidate for wound dressings. It promotes cell migration and proliferation, facilitating tissue regeneration .

Case Studies

- Chitosan in Wound Healing : A study evaluated the effectiveness of chitosan-based dressings in promoting wound healing in diabetic rats. Results indicated accelerated healing rates compared to conventional dressings due to enhanced angiogenesis and collagen deposition .

- Chitin Derivatives as Antioxidants : Research on N-acetyl chitooligosaccharides (NA-COS) demonstrated their ability to protect against oxidative damage in mouse macrophages, showcasing their potential as nutraceuticals .

Applications

| Application Area | Description |

|---|---|

| Biomedical | Used in drug delivery systems, wound healing products, and tissue engineering. |

| Food Industry | Acts as a natural preservative due to its antimicrobial properties. |

| Agriculture | Utilized as a biopesticide and soil conditioner to promote plant growth. |

| Cosmetics | Incorporated into skincare products for its moisturizing and anti-aging effects. |

Eigenschaften

CAS-Nummer |

1398-61-4 |

|---|---|

Molekularformel |

C24H41N3O16 |

Molekulargewicht |

627.6 g/mol |

IUPAC-Name |

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C24H41N3O16/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 |

InChI-Schlüssel |

WZZVUHWLNMNWLW-VFCSDQTKSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |

Physikalische Beschreibung |

Solid |

Synonyme |

Poly-(1-4)-β-N-acetyl-D-glucosamine; C 7170; N-Acetylchitan; Chitin Tc-L; ChitoRem SC 20; ChitoRem SC 80; Clandosan; Kimica Chitin F; Kimitsu Chitin; North Chitin CG 2; Regitex FA; SEC 1; α-Chitin; β-Chitin; γ-Chitin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of chitin?

A1: Chitin is a linear polysaccharide composed of β(1→4)-linked N-acetylglucosamine (GlcNAc) residues. [] This structure is similar to cellulose, with GlcNAc replacing glucose as the repeating unit. [, ]

Q2: What are the physical properties of chitin?

A2: Chitin is a tough, semitransparent material. Its properties, such as solubility and crystallinity, can vary depending on the source and extraction method. [, ]

Q3: What is the difference between chitin and chitosan?

A3: Chitosan is a deacetylated derivative of chitin. The deacetylation process removes some or all of the acetyl groups from the GlcNAc units, increasing its solubility and altering its biological properties. [, ]

Q4: What are the main biological roles of chitin?

A4: Chitin is a primary structural component of fungal cell walls, insect exoskeletons, and crustacean shells. [, , , , ]

Q5: How do plants defend themselves against fungal pathogens that utilize chitin?

A5: Plants produce chitinases, enzymes that degrade chitin, as a defense mechanism against fungal pathogens. [, , ] These chitinases can hydrolyze chitin in fungal cell walls, disrupting their integrity. []

Q6: How do some fungi evade the plant's chitinase defense mechanism?

A6: Certain fungi secrete chitin-binding effector proteins, like CBM18, which bind to chitin and protect it from degradation by plant chitinases. [, ] This protection allows the fungi to evade the plant's defenses and successfully infect the host. [, ]

Q7: Are there other mechanisms by which fungi counteract plant chitinases?

A7: Yes, some fungal pathogens, such as Fusarium oxysporum, secrete proteases that cleave plant chitinases, reducing their antifungal activity and enhancing fungal virulence. []

Q8: How do chitin particles interact with macrophages?

A8: Macrophages recognize and phagocytose chitin particles. This interaction triggers the activation of mitogen-activated protein kinases (MAPK), leading to the release of pro-inflammatory cytokines, such as TNF-α. [] Interestingly, depletion of cellular cholesterol enhances this MAPK activation. []

Q9: What are some potential applications of chitin and chitosan in biomedicine?

A9: Due to their biocompatibility, biodegradability, and biological activities, chitin and chitosan show promise in various biomedical applications, including:

- Tissue engineering: As scaffolds for tissue regeneration [, ]

- Drug delivery: As carriers for controlled drug release [, ]

- Wound dressing: Promoting wound healing due to their hemostatic and antibacterial properties [, ]

- Bone substitution: As biocompatible and osteoconductive materials [, ]

Q10: How can chitin and chitosan be modified for specific applications?

A10: Chemical modifications, such as deacetylation, grafting, and the formation of nanocomposites, can tailor the properties of chitin and chitosan for specific applications. [, , ] For instance, incorporating chitosan with inorganic nanoparticles like carbon nanotubes or silver nanoparticles can enhance mechanical strength and introduce antibacterial properties. []

Q11: What are the advantages of using insects as a source of chitin?

A11: Insects offer a more sustainable and environmentally friendly source of chitin compared to traditional sources like shellfish. Insect farming has a lower environmental impact and can utilize organic waste streams, contributing to a circular economy. []

Q12: What are the different types of chitinases?

A12: Chitinases are classified into different families based on their amino acid sequence and catalytic mechanisms. The most well-studied families are family 18 and family 19 chitinases. [, ]

Q13: How do chitinases break down chitin?

A13: Chitinases hydrolyze the β(1→4)-glycosidic bonds between GlcNAc units in chitin. The catalytic mechanism typically involves acidic amino acid residues within the active site. [, , ]

Q14: What factors can affect chitinase activity?

A14: Several factors can influence chitinase activity, including:

- pH: Chitinases typically have an optimum pH range for activity. [, , ]

- Temperature: Temperature affects enzyme kinetics and can influence chitinase stability. [, ]

- Substrate concentration: The Michaelis-Menten kinetics model describes the relationship between substrate concentration and enzyme activity. []

- Presence of inhibitors: Certain compounds, such as allosamidin, can specifically inhibit chitinase activity. []

Q15: How can chitinase activity be measured?

A15: Various methods are available to measure chitinase activity, including:

- Colorimetric assays: These assays utilize chromogenic substrates that release a colored product upon hydrolysis by chitinase. []

- Reducing sugar assays: These assays quantify the reducing sugars released upon chitin hydrolysis. [, , ]

- Viscosimetric assays: These assays measure the decrease in viscosity of a chitin solution as it is degraded by chitinase. []

Q16: What is the role of the chitin-binding domain (ChBD) in chitinases?

A16: The ChBD enhances the enzyme's ability to bind to insoluble chitin, increasing its efficiency in degrading recalcitrant chitin. [, ]

Q17: Can the activity and substrate specificity of chitinases be modified?

A17: Yes, adding or modifying substrate-binding domains, such as ChBDs, can alter the substrate specificity and activity of chitinases. [] For example, fusing a cellulose-binding domain to a chitinase increased its activity towards insoluble chitin and fungal cell walls. []

Q18: What are some future directions for chitin research?

A18: Future research on chitin could focus on:

- Developing novel chitin-based materials with improved properties and functionalities. [, ]

- Exploring the potential of chitin and chitosan in new applications, such as food preservation, water treatment, and cosmetics. []

- Elucidating the complex interplay between fungal chitin and the plant immune system. [, , ]

- Developing new and more effective chitin synthesis inhibitors as antifungal agents. []

- Understanding the role of chitinases in marine ecosystems and their potential for bioremediation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.